![molecular formula C12H9N3 B1311722 3-苯基吡唑并[1,5-a]嘧啶 CAS No. 394208-27-6](/img/structure/B1311722.png)
3-苯基吡唑并[1,5-a]嘧啶
描述
3-Phenylpyrazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound . It has been used as a base to design and synthesize various compounds with potential biological activities .
Synthesis Analysis
The synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidine-based compounds often involves the use of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . In one study, 18 compounds were synthesized and evaluated for their anti-TB activity .Molecular Structure Analysis
The molecular structure of 3-Phenylpyrazolo[1,5-a]pyrimidine allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 . This flexibility has been exploited in the design of new compounds with potential biological activities .Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis
One study found that a series of 3-Phenylpyrazolo[1,5-a]pyrimidines bearing polar groups such as amino, hydroxyl, methoxy, sulfoxide, had proper lipophilicity and good solubility in water .科学研究应用
抗癌活性
3-苯基吡唑并[1,5-a]嘧啶衍生物已被证实具有强大的抗癌特性。它们已被证明对各种癌细胞系具有细胞毒性,包括 MCF-7(乳腺癌)、HCT116(结肠癌)和 HePG-2(肝癌)。这些化合物可以抑制多种癌症靶标,例如 EGFR WT、EGFR T790M、VGFR2 和 Top-II,使其在开发新型抗癌药物方面具有价值 .
多靶点酶抑制
这些衍生物也表现出多靶点酶抑制。吡唑并嘧啶骨架与酪氨酸和受体激酶抑制剂的结构相似,这有助于它们抑制重要的癌症靶标,对接研究支持了这一点 .
荧光探针
吡唑并[1,5-a]嘧啶类化合物已被探索用作荧光探针。由于其可调的光物理性质,它们在光学应用中具有战略意义,这些性质受稠环上 7 位的供电子基团的影响。这使得它们适合研究细胞内过程、化学传感器和有机材料的进展 .
固态发射器
这些化合物具有良好的固态发射强度,这意味着它们可以被设计为各种应用的固态发射器,包括有机发光器件。它们的性质和稳定性与香豆素-153、普罗丹和罗丹明 6G 等商业探针相当 .
合成方法
与 BODIPYs 等其他荧光团相比,这些化合物的合成方法更简单、更环保。这对于开发环保的合成工艺和更大规模生产这些化合物至关重要 .
生物相互作用
由于其结构中存在杂原子,吡唑并[1,5-a]嘧啶衍生物可以作为离子的潜在螯合剂。这种特性有利于与生物相互作用相关的应用,例如生物大分子相互作用和传感应用 .
作用机制
安全和危害
未来方向
生化分析
Biochemical Properties
3-Phenylpyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It acts as an inhibitor of several key enzymes, including cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). By inhibiting CDKs, 3-Phenylpyrazolo[1,5-a]pyrimidine can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its inhibition of PDEs affects the levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in cellular signaling pathways . The compound also interacts with various proteins and receptors, modulating their activity and contributing to its therapeutic effects.
Cellular Effects
3-Phenylpyrazolo[1,5-a]pyrimidine exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest and promotes apoptosis by inhibiting CDKs and other key regulatory proteins . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, 3-Phenylpyrazolo[1,5-a]pyrimidine influences cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 3-Phenylpyrazolo[1,5-a]pyrimidine involves its interaction with various biomolecules at the molecular level. This compound binds to the active sites of CDKs and PDEs, inhibiting their enzymatic activity and disrupting normal cellular functions . By binding to these enzymes, 3-Phenylpyrazolo[1,5-a]pyrimidine prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates the levels of cyclic nucleotides by inhibiting PDEs, which in turn affects downstream signaling pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylpyrazolo[1,5-a]pyrimidine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 3-Phenylpyrazolo[1,5-a]pyrimidine maintains its inhibitory effects on CDKs and PDEs, leading to sustained cell cycle arrest and apoptosis in cancer cells . Prolonged exposure to the compound may result in adaptive cellular responses, such as the upregulation of compensatory pathways, which can mitigate its effects over time .
Dosage Effects in Animal Models
The effects of 3-Phenylpyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits tumor growth and reduces inflammation without causing significant toxicity . At higher doses, 3-Phenylpyrazolo[1,5-a]pyrimidine can induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to its impact on metabolic pathways and organ function . Threshold effects have been observed, where the therapeutic benefits of the compound are maximized at specific dosage ranges, beyond which toxicity becomes a concern .
Metabolic Pathways
3-Phenylpyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways, including those related to nucleotide metabolism and energy production . The compound interacts with enzymes such as phosphodiesterases, which regulate the levels of cyclic nucleotides, and kinases, which are involved in phosphorylation reactions . These interactions affect the overall metabolic flux within the cell, leading to changes in metabolite levels and energy production . Additionally, 3-Phenylpyrazolo[1,5-a]pyrimidine can influence the expression of genes involved in metabolic pathways, further modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Phenylpyrazolo[1,5-a]pyrimidine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and is also transported by specific transporters and binding proteins . Once inside the cell, 3-Phenylpyrazolo[1,5-a]pyrimidine can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on target enzymes and proteins . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 3-Phenylpyrazolo[1,5-a]pyrimidine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDKs, PDEs, and other target proteins . The presence of specific targeting signals and post-translational modifications can direct 3-Phenylpyrazolo[1,5-a]pyrimidine to specific subcellular compartments, enhancing its efficacy and specificity . Additionally, the localization of the compound within the cell can influence its stability and degradation, affecting its overall activity and function .
属性
IUPAC Name |
3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-5-10(6-3-1)11-9-14-15-8-4-7-13-12(11)15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOHSRIBNZCJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC=CN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432181 | |
| Record name | Pyrazolo[1,5-a]pyrimidine, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
394208-27-6 | |
| Record name | Pyrazolo[1,5-a]pyrimidine, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-phenylpyrazolo[1,5-a]pyrimidine a promising scaffold for drug development?
A: 3-phenylpyrazolo[1,5-a]pyrimidine derivatives have shown promising activity as antagonists of the corticotropin-releasing factor-1 (CRF1) receptor []. This receptor is involved in the body's response to stress and is a potential target for treating anxiety and depression.
Q2: How does the structure of 3-phenylpyrazolo[1,5-a]pyrimidine contribute to its activity as a CRF1 antagonist?
A: Structure-activity relationship (SAR) studies have shown that modifications to the 3-phenylpyrazolo[1,5-a]pyrimidine core can significantly impact its CRF1 antagonist activity []. For example, introducing a weakly basic pyridine ring at the 3-position was found to improve water solubility and maintain potent binding affinity [].
Q3: Can you provide an example of a 3-phenylpyrazolo[1,5-a]pyrimidine derivative that has been explored clinically?
A: Compound 26h (2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine), also known as NBI 30775/R121919, is a 3-phenylpyrazolo[1,5-a]pyrimidine derivative that exhibited good binding affinity for the human CRF1 receptor and showed efficacy in animal models of anxiety []. This compound advanced to clinical trials for major depressive disorder [].
Q4: Beyond CRF1 antagonism, what other biological activities have been explored for 3-phenylpyrazolo[1,5-a]pyrimidine derivatives?
A: Research has explored the potential of 3-phenylpyrazolo[1,5-a]pyrimidine derivatives as anti-tubercular agents, specifically targeting the enzyme decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1) [].
Q5: How were 3-phenylpyrazolo[1,5-a]pyrimidine derivatives designed for targeting DprE1?
A: Researchers developed a pharmacophore model and virtually screened a chemical database to identify potential DprE1 inhibitors []. These hits served as leads for designing novel 3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione derivatives [].
Q6: What computational chemistry approaches have been used to study 3-phenylpyrazolo[1,5-a]pyrimidine derivatives?
A: ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions were performed on a series of 3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione derivatives to assess their drug-like properties [].
Q7: Have any 3-phenylpyrazolo[1,5-a]pyrimidine derivatives shown promising anti-tubercular activity?
A: Yes, one of the synthesized 3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione derivatives exhibited potent activity against Mycobacterium bovis [], highlighting the potential of this chemical class for anti-tuberculosis drug development.
Q8: What synthetic routes are commonly used to access 3-phenylpyrazolo[1,5-a]pyrimidine derivatives?
A: Several synthetic approaches have been reported, including the reaction of 3,5-diamino-4-phenylpyrazole with various 1,3-dicarbonyl compounds to afford 2-aminopyrazolo[1,5-a]pyrimidine derivatives []. Additionally, the reaction of phenylmalononitrile with hydrazine hydrate offers a route to the key intermediate 3,5-diamino-4-phenylpyrazole [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






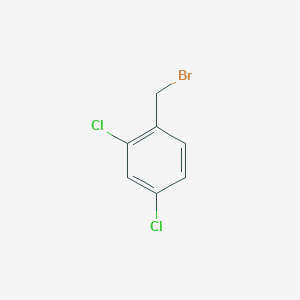

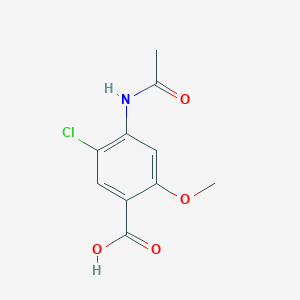
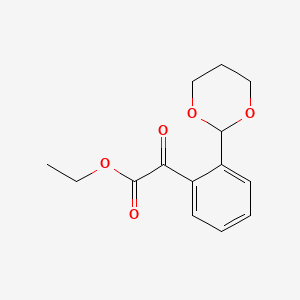
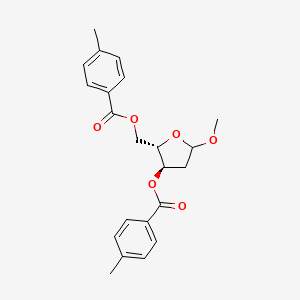

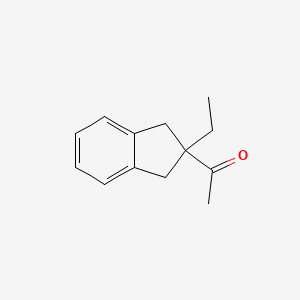
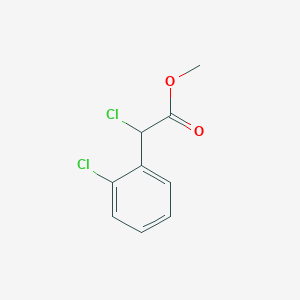

![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)
